molecular formula C14H12Cl2N2O B11961549 1-Benzyl-3-(2,4-dichlorophenyl)urea CAS No. 36034-85-2

1-Benzyl-3-(2,4-dichlorophenyl)urea

Cat. No.: B11961549
CAS No.: 36034-85-2
M. Wt: 295.2 g/mol
InChI Key: IBEQQXYWQOLSKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,4-dichlorophenyl)urea is an organic compound with the molecular formula C14H12Cl2N2O It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to a benzyl group and a dichlorophenyl group

Preparation Methods

The synthesis of 1-Benzyl-3-(2,4-dichlorophenyl)urea typically involves the reaction of benzylamine with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzylamine} + \text{2,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]

In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-Benzyl-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The dichlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: Research has explored the biological activity of this compound, including its potential as an antimicrobial or antifungal agent. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.

    Medicine: In medicinal chemistry, 1-Benzyl-3-(2,4-dichlorophenyl)urea and its derivatives are investigated for their potential therapeutic properties. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

1-Benzyl-3-(2,4-dichlorophenyl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-(2,3-dichlorophenyl)urea: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.

    1-Benzyl-3-(2,5-dichlorophenyl)urea: Another isomer with chlorine atoms at the 2 and 5 positions. This structural variation can also affect the compound’s properties and applications.

    1-Benzyl-3-(2,6-dichlorophenyl)urea:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

36034-85-2

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

1-benzyl-3-(2,4-dichlorophenyl)urea

InChI

InChI=1S/C14H12Cl2N2O/c15-11-6-7-13(12(16)8-11)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19)

InChI Key

IBEQQXYWQOLSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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